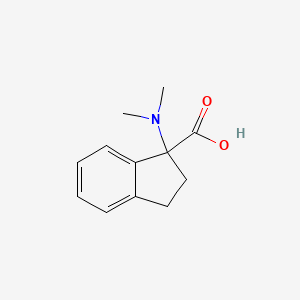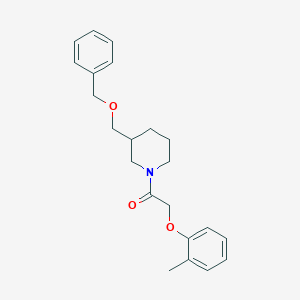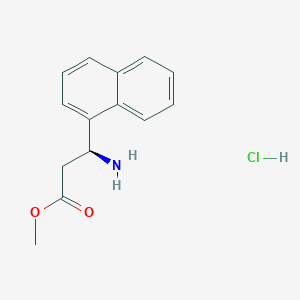![molecular formula C23H21N3O3 B2485937 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-72-6](/img/structure/B2485937.png)
2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of heterocyclic compounds that exhibit a wide range of biological and chemical activities. The synthesis and structural elucidation of such compounds are crucial for understanding their potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions including ring transformation, alkylation, and refluxing in acidic conditions to achieve the desired heterocyclic framework (Kurasawa et al., 1988). These processes underline the complexity and the synthetic challenges encountered in obtaining such compounds.
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. These studies provide valuable insights into the spatial arrangement of atoms and the overall geometry of the molecule, which are critical for understanding its reactivity and interaction with biological targets (Gumus et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Polycondensed Heterocyclic Systems : Research has explored the synthesis of complex azoic compounds and heterocyclic systems related to 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol. These studies contribute to understanding the synthesis and properties of such compounds, especially in reactions involving phenols and phenolic derivatives (Niþu et al., 2008).
Ring Transformation Studies : Investigations into the ring transformation of related compounds, such as 1,5-benzoxazepines into spirobenzoxazoles and their derivatives, have been conducted. These studies enhance our understanding of the chemical behavior and potential applications of such compounds (Kurasawa et al., 1988).
Optimization of HNE Inhibitors : Research has focused on the optimization of compounds like 2-(2-phenoxy-pyridin-3-yl)-benzo[d][1,3]oxazin-4-one for inhibiting human neutrophil elastase, indicating potential therapeutic applications (Shreder et al., 2009).
Biological and Medicinal Research
Antimicrobial and Anti-Inflammatory Activities : Studies have been conducted on the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines, demonstrating significant biological effects (Mandzyuk et al., 2020).
Antimicrobial Screening : Research on novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives has shown significant antimicrobial activity against various bacteria (Shaikh et al., 2014).
Chemical Properties and Reactions
Synthesis of Heterocyclic Compounds : Research involving the synthesis of various heterocyclic compounds like oxazepines and pyrazoles has been explored, contributing to a better understanding of the chemical properties and potential applications of these compounds (Adnan et al., 2014).
Synthesis of Ethyl 1-Amino-3-Substituted Derivatives : The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been detailed, showcasing the versatility of these compounds in chemical synthesis (Mohamed, 2021).
properties
IUPAC Name |
2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-9-5-7-17-19-14-18(16-6-3-4-8-20(16)27)25-26(19)23(29-22(17)21)15-10-12-24-13-11-15/h3-13,19,23,27H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXZMFAJHEAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)

![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)






![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)
